molecular formula C12H16BNO5 B1418409 Ethyl 3-(3-boronobenzamido)propanoate CAS No. 850567-28-1

Ethyl 3-(3-boronobenzamido)propanoate

Cat. No. B1418409
CAS RN: 850567-28-1
M. Wt: 265.07 g/mol
InChI Key: COZCKUUEUXAVCK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-boronobenzamido)propanoate, also known as EBPA, is an organic compound that is used in scientific research applications. It is a boron-containing compound that has been studied extensively for its potential use in a variety of laboratory experiments and applications. EBPA has been found to have a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Scientific Research Applications

Enantioselective Synthesis

Ethyl 3-(3-boronobenzamido)propanoate has been explored for its potential in enantioselective synthesis. For instance, the enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate were synthesized and separated using enantioselective N-acylation, and the amino acid enantiomers were subsequently transformed into Boc and Fmoc-protected derivatives, showcasing the compound's potential in stereochemistry and pharmaceutical applications (Solymár, Kanerva, & Fülöp, 2004).

Chiral Epoxide Synthesis

The compound has been utilized in the synthesis of chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which are valuable precursors in various chemical syntheses. A sustainable chemo-enzymatic synthetic pathway starting from levoglucosenone was developed, showcasing the compound's role in eco-friendly and efficient synthesis pathways (Peru et al., 2016).

Advanced Materials Research

The compound has been a subject of interest in advanced materials research, particularly in understanding polymorphism. For instance, two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques, contributing to the field of pharmaceuticals and materials science (Vogt, Williams, Johnson, & Copley, 2013).

properties

IUPAC Name

[3-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-2-19-11(15)6-7-14-12(16)9-4-3-5-10(8-9)13(17)18/h3-5,8,17-18H,2,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZCKUUEUXAVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657210
Record name Ethyl N-(3-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-boronobenzamido)propanoate

CAS RN

850567-28-1
Record name Ethyl N-(3-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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